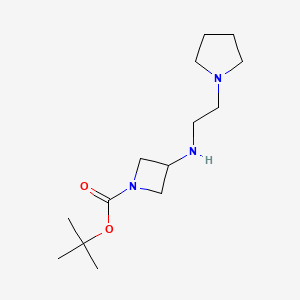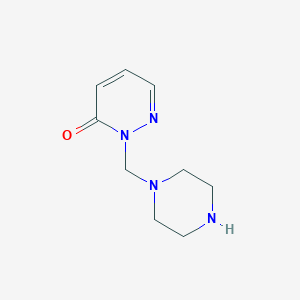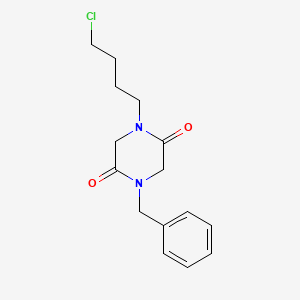
1-Benzyl-4-(4-chlorobutyl)piperazine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-4-(4-chlorobutyl)piperazine-2,5-dione is a synthetic organic compound belonging to the piperazine family Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-(4-chlorobutyl)piperazine-2,5-dione typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Benzyl Group: The benzyl group is introduced via the reaction of piperazine with benzyl chloride under basic conditions.
Attachment of the Chlorobutyl Group: The chlorobutyl group is introduced through a nucleophilic substitution reaction involving 4-chlorobutyl chloride and the piperazine derivative.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl-4-(4-chlorobutyl)piperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorobutyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Applications De Recherche Scientifique
1-Benzyl-4-(4-chlorobutyl)piperazine-2,5-dione has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1-Benzyl-4-(4-chlorobutyl)piperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit protein kinases or interact with neurotransmitter receptors, leading to changes in cellular signaling and function .
Comparaison Avec Des Composés Similaires
1-Benzylpiperazine: A simpler analog without the chlorobutyl group, known for its stimulant properties.
1-(4-Chlorobenzhydryl)piperazine: Contains a chlorobenzhydryl group instead of a chlorobutyl group, used in various pharmaceutical applications.
Uniqueness: 1-Benzyl-4-(4-chlorobutyl)piperazine-2,5-dione is unique due to the presence of both benzyl and chlorobutyl groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C15H19ClN2O2 |
|---|---|
Poids moléculaire |
294.77 g/mol |
Nom IUPAC |
1-benzyl-4-(4-chlorobutyl)piperazine-2,5-dione |
InChI |
InChI=1S/C15H19ClN2O2/c16-8-4-5-9-17-11-15(20)18(12-14(17)19)10-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12H2 |
Clé InChI |
PEWAIGYRXIJOOL-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)N(CC(=O)N1CCCCCl)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Chlorophenyl)-oxazolo[5,4-b]pyridine](/img/structure/B13883019.png)
![Ethyl 3,6-dimethyl-1-thiophen-3-ylpyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13883024.png)
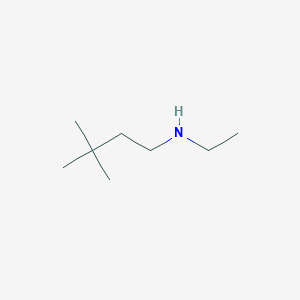
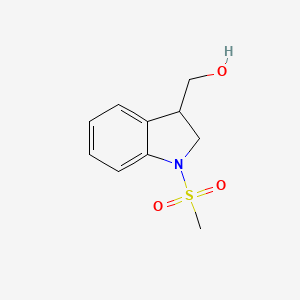
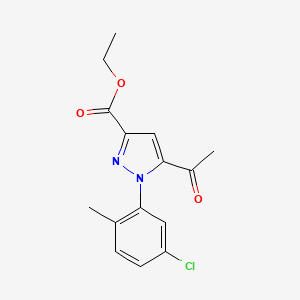


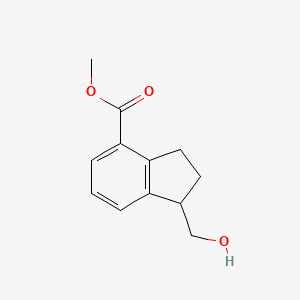
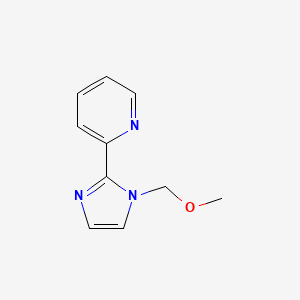
![2-[(Benzylamino)methyl]-4-methylaniline](/img/structure/B13883078.png)
![5-[(Pyridin-2-yl)oxy]naphthalen-2-amine](/img/structure/B13883083.png)

